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molecular formula C10H13NO2 B8376928 6-Butoxypyridine-2-carbaldehyde

6-Butoxypyridine-2-carbaldehyde

Cat. No. B8376928
M. Wt: 179.22 g/mol
InChI Key: BBIDAKRVWHXUSR-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

Activated manganese dioxide (2.40 g, 27.6 mmol) was added to a solution of (6-butoxy-pyridin-2-yl)methanol (0.52 g, 2.85 mmol, obtained from Example 17(c)) in anhydrous dichloromethane (5 mL). The resulting solution was heated to reflux for 2 h and then cooled to r.t. and 50 mL of dichloromethane added. The black solid was removed by filtration through silica gel and washed with dichloromethane. The combined filtrate was concentrated in vacuo providing the title compound (0.43 mg, 84%) as a light yellow oil.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[N:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:5][C:6]1[N:11]=[C:10]([CH:12]=[O:13])[CH:9]=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C(CCC)OC1=CC=CC(=N1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The black solid was removed by filtration through silica gel
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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